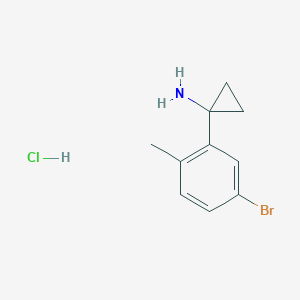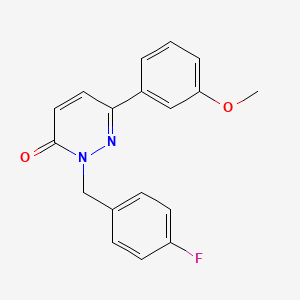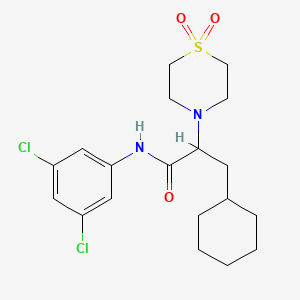
1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride, commonly known as Br-MCPA, is a cyclopropane-containing compound used in scientific research. It is a synthetic compound that has been synthesized using various methods. Br-MCPA has been used in scientific research for its ability to modulate the activity of certain receptors in the brain.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Novel azetidine-2-one derivatives of 1H-benzimidazole, prepared via cycloaddition and subsequent reactions, showed promising antibacterial and cytotoxic properties. This methodology could potentially be adapted for the synthesis of compounds structurally related to "1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride" (Noolvi et al., 2014).
Chemical Synthesis and Modification Techniques
- A facile synthesis approach for 5-oxopiperazine-2-carboxylates was reported, involving Michael addition and ring-closing twofold nucleophilic substitution. This method highlights the versatility in synthesizing cyclic compounds, which could be relevant for derivatives of the compound of interest (Limbach et al., 2009).
Mechanistic Insights and Catalysis
- Research on the selective amination of polyhalopyridines using a palladium-xantphos complex provides insights into chemoselective amination reactions. Such catalytic processes could be relevant for functionalizing the cyclopropane moiety in "1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride" (Ji et al., 2003).
Lewis Acid-Catalyzed Reactions
- The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles was described, which could be applicable to the synthesis or modification of "1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride" (Lifchits & Charette, 2008).
Propriétés
IUPAC Name |
1-(5-bromo-2-methylphenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSRWQZYKNMXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)
![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)

amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea](/img/structure/B2926983.png)





![N-[2-[2-(3-Fluorophenyl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2926991.png)
![(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2926992.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)